

commercial availability of (2-Fluoro-3-propoxyphenyl)boronic acid

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Compound of Interest

Compound Name: (2-Fluoro-3-propoxyphenyl)boronic acid

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An In-depth Technical Guide to the Commercial Availability and Application of **(2-Fluoro-3-propoxyphenyl)boronic Acid**

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **(2-Fluoro-3-propoxyphenyl)boronic acid**, a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document navigates its commercial landscape, physicochemical properties, and critical role in modern synthetic chemistry, particularly within pharmaceutical research.

Introduction: The Strategic Value of Functionalized Boronic Acids

Boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][2]} This reaction facilitates the formation of carbon-carbon (C-C) bonds, a fundamental process for constructing the complex molecular scaffolds of new drug candidates.^[3]

(2-Fluoro-3-propoxyphenyl)boronic acid (CAS No: 871126-09-9) is a highly functionalized building block. Its strategic value is derived from the specific combination of its substituents:

- The Boronic Acid Group: The reactive center for palladium-catalyzed cross-coupling reactions.[\[4\]](#)
- The Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of a molecule.[\[3\]](#)[\[5\]](#) The ortho-fluoro substituent, in particular, can influence the acidity and reactivity of the boronic acid moiety.[\[6\]](#)
- The Propoxy Group: This group increases the lipophilicity of the molecule, which can be crucial for improving solubility in organic solvents and potentially enhancing cell membrane permeability in downstream pharmaceutical compounds.[\[5\]](#)

This combination makes **(2-Fluoro-3-propoxyphenyl)boronic acid** an invaluable reagent for creating diverse chemical libraries and synthesizing complex biaryl systems designed to interact with specific biological targets.[\[3\]](#)

Commercial Availability and Sourcing

(2-Fluoro-3-propoxyphenyl)boronic acid is available through various specialized chemical suppliers catering to the research and development sector. Availability is typically in research quantities (milligrams to grams), with some suppliers offering pathways for bulk or custom synthesis inquiries. When sourcing this reagent, researchers should prioritize purity, as impurities can significantly impact the efficiency and reproducibility of catalytic reactions.

Below is a summary of representative commercial sources. Note that stock levels and pricing are subject to change, and direct inquiry is always recommended.

Supplier	CAS Number	Purity	Available Quantities	Notes
AOBChem USA	Not specified	Not specified	5g	Pricing available on request for smaller quantities. [7]
Apollo Scientific	871126-09-9	≥95%	Inquire	Listed under their fluorinated compounds portfolio. [8]
GlobalChemMall	Not specified	High Quality	Wholesale	Positioned as a manufacturer and supplier in China. [9]
Laibo Chem	Not specified	Not specified	10g	Available through distributors like Orion Cientific. [10]

Physicochemical and Structural Properties

Understanding the properties of **(2-Fluoro-3-propoxyphenyl)boronic acid** is essential for its effective use in synthesis.

Property	Value	Source / Note
CAS Number	871126-09-9	[8]
Molecular Formula	C ₉ H ₁₂ BFO ₃	Derived from structure.
Molecular Weight	198.00 g/mol	[8]
Purity	≥95%	[8]
Acidity (pKa)	Not specified	The presence of an electron-withdrawing fluorine atom generally increases the acidity (lowers the pKa) of arylboronic acids compared to their non-fluorinated analogs.[6][11]

The presence of both the boronic acid and the aldehyde-precursor functional groups makes these types of molecules interesting from a structural standpoint, with the potential for intramolecular interactions.[11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(2-Fluoro-3-propoxyphenyl)boronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the precise formation of a C-C bond between an sp²-hybridized carbon of the boronic acid and an sp²-hybridized carbon of an organohalide (or triflate).[1][12]

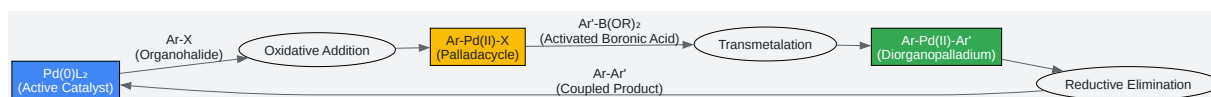
Mechanistic Rationale

The catalytic cycle is a well-established sequence of organometallic transformations. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends heavily on the specific substrates being coupled.

- Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a pre-catalyst such as Pd(dppf)Cl₂. [12]

- Base: A base (e.g., Na_2CO_3 , K_3PO_4 , KF) is essential to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.^[1]
- Ligand: Phosphine ligands (e.g., PPh_3 , PCy_3) are used to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.

The workflow below illustrates the central catalytic cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of an aryl bromide with **(2-Fluoro-3-propoxyphenyl)boronic acid**. This protocol must be adapted and optimized for specific substrates.

Objective: To synthesize a biaryl product via a palladium-catalyzed cross-coupling reaction.

Materials:

- Aryl bromide (1.0 eq)
- **(2-Fluoro-3-propoxyphenyl)boronic acid** (1.2 - 1.5 eq)
- Palladium(II) acetate [$\text{Pd}(\text{OAc})_2$] (0.02 eq, 2 mol%)
- Tricyclohexylphosphine [PCy_3] (0.04 eq, 4 mol%)

- Potassium phosphate, tribasic [K_3PO_4] (2.0 - 3.0 eq)
- Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
- Inert gas (Nitrogen or Argon)

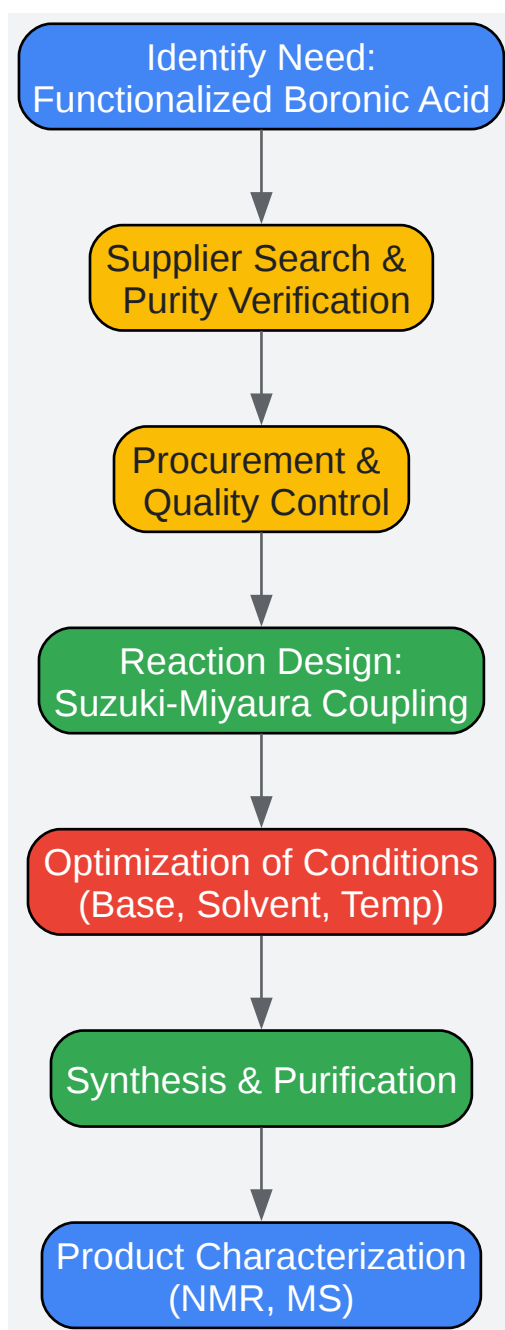
Procedure:

- Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), **(2-Fluoro-3-propoxyphenyl)boronic acid** (1.2 eq), and K_3PO_4 (2.0 eq).
 - Causality: Using dried glassware under an inert atmosphere is crucial to prevent the oxidation of the phosphine ligand and the deactivation of the palladium catalyst.
- Catalyst and Ligand Addition: In a separate vial, briefly mix the $Pd(OAc)_2$ (0.02 eq) and PCy_3 (0.04 eq) in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the main reaction flask.
 - Causality: Pre-mixing can aid in the formation of the active catalytic species. The ligand stabilizes the Pd(0) center.
- Solvent Addition and Degassing: Add the degassed solvent mixture (Dioxane/Water). The reaction mixture should be thoroughly degassed by bubbling an inert gas through it for 10-15 minutes or by using several freeze-pump-thaw cycles.
 - Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water is often beneficial in Suzuki couplings, accelerating the transmetalation step.[\[12\]](#)
- Reaction: Seal the flask and heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
 - Causality: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition.
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer

over anhydrous sodium sulfate or magnesium sulfate.

- Causality: The aqueous wash removes the inorganic base and salts.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.

The logical flow for utilizing such a specialty chemical in a research context is outlined below.



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Caption: Logical workflow for sourcing and applying a specialty reagent.

Conclusion

(2-Fluoro-3-propoxyphenyl)boronic acid is a commercially available, high-value building block for scientists engaged in pharmaceutical discovery and complex molecule synthesis. Its carefully designed substitution pattern provides strategic advantages for constructing novel biaryl compounds via the robust and versatile Suzuki-Miyaura cross-coupling reaction. While available from a select group of specialty chemical suppliers, researchers should perform due diligence regarding purity and lead times. A thorough understanding of its properties and the mechanistic details of its primary application is paramount to leveraging this reagent to its full potential in advancing chemical research.

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